N-(9-ethyl-9H-carbazol-3-yl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Buchwald-Hartwig amination or the Fischer indole synthesis.
Ethylation: The carbazole core is then ethylated at the 9-position using ethyl halides under basic conditions.
Acylation: The ethylated carbazole is acylated with 2-(3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole N-oxides, while substitution reactions can introduce various functional groups onto the carbazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(3-methylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-2-(3-chlorophenoxy)acetamide
- N-(9-ethyl-9H-carbazol-3-yl)-2-(3-fluorophenoxy)acetamide
- N-(9-ethyl-9H-carbazol-3-yl)-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-2-(3-methylphenoxy)acetamide is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds. The specific substitution pattern on the phenoxy group can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-3-25-21-10-5-4-9-19(21)20-14-17(11-12-22(20)25)24-23(26)15-27-18-8-6-7-16(2)13-18/h4-14H,3,15H2,1-2H3,(H,24,26) |
InChI Key |
RWJQIWZQQAAOBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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